molecular formula C26H32Cl2N2O3 B2904260 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1215684-90-4

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2904260
CAS No.: 1215684-90-4
M. Wt: 491.45
InChI Key: RLAJQGWGVJRCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound features a central propan-2-ol backbone substituted with:

  • A [1,1'-biphenyl]-4-yloxy group at position 1.
  • A 4-(4-methoxyphenyl)piperazinyl group at position 2.
  • Dihydrochloride salt formation enhances solubility and stability .

Piperazine derivatives are known for their affinity toward 5-HT (serotonin) receptors and potassium channels .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3.2ClH/c1-30-25-13-9-23(10-14-25)28-17-15-27(16-18-28)19-24(29)20-31-26-11-7-22(8-12-26)21-5-3-2-4-6-21;;/h2-14,24,29H,15-20H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAJQGWGVJRCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride (CAS No: 524723-91-9) is a synthetic organic molecule notable for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H30N2O3 with a molecular weight of 430.54 g/mol . Its structure features a biphenyl ether moiety, a piperazine ring, and a propanol chain, which are critical for its biological interactions.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC26H30N2O3
Molecular Weight430.54 g/mol
CAS Number524723-91-9
SolubilitySoluble in DMSO

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties, including:

  • Antidepressant Activity : The compound has shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting its use as an antidepressant agent.
  • Antipsychotic Effects : Studies have indicated that it may possess antipsychotic properties through dopamine receptor antagonism.
  • Neuroprotective Effects : Preliminary data suggest neuroprotective effects against oxidative stress in neuronal cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : It interacts with serotonin receptors (5-HT receptors), which play a crucial role in mood regulation.
  • Dopamine Receptor Antagonism : The piperazine moiety is known to interact with dopamine receptors, potentially mitigating symptoms of psychosis.
  • Antioxidant Activity : The compound may enhance cellular defenses against oxidative damage.

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depression-like behaviors compared to control groups. The effects were comparable to established antidepressants like fluoxetine.

Case Study 2: Neuroprotective Properties

In vitro studies utilizing neuronal cell cultures exposed to oxidative stress showed that the compound significantly reduced cell death and increased cell viability, indicating its potential as a neuroprotective agent.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced depression-like behaviors
AntipsychoticMitigated psychosis symptoms
NeuroprotectiveIncreased neuronal cell viability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine and Aryloxy Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Key Structural Differences Molecular Weight (g/mol) Pharmacological Notes References
Target Compound : 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride Biphenyl-4-yloxy group; 4-methoxyphenyl-piperazine 529.43 (free base)* Hypothesized 5-HT receptor modulation based on piperazine core.
1-(4-Benzylpiperazin-1-yl)-3-([1,1′-biphenyl]-4-yloxy)propan-2-ol (C2) Benzyl substituent on piperazine (vs. 4-methoxyphenyl) 463.57 Identified as a 15-lipoxygenase inhibitor (docking score: -32.940)
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride Naphthyloxy group (vs. biphenyloxy); 2-methoxyphenyl-piperazine 529.43 (free base)* Proprietary name Avishot/Flivas; 5-HT1B/1D receptor antagonist
1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Trifluoromethyl group at position 1 (vs. biphenyloxy) 334.30 Enhanced lipophilicity; potential CNS activity due to fluorine substitution
1-(4-Biphenylyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone Propanone backbone (vs. propanol); 4-hydroxyphenyl-piperazine 428.51 Ketone group may reduce solubility; hydroxyl group alters metabolic stability

*Calculated based on molecular formula.

Pharmacological and Functional Insights

A. Piperazine Substitution Effects
  • 2-Methoxyphenyl-piperazine : Found in Avishot/Flivas, this substitution shifts selectivity toward 5-HT1B/1D receptors .
B. Aryloxy Group Variations
  • Biphenyl-4-yloxy : Provides extended aromaticity, likely improving interactions with hydrophobic binding pockets (e.g., lipoxygenase or serotonin receptors) .
  • Naphthyloxy (Avishot/Flivas) : Bulkier structure may reduce off-target effects but limit blood-brain barrier penetration compared to biphenyl .
C. Backbone Modifications
  • Propanol vs. Propanone: The hydroxyl group in the target compound enhances hydrogen bonding, critical for receptor activation, whereas ketones (e.g., propanone in ) may prioritize metabolic stability over activity.

Case Studies from Literature

  • BRL-15572 (): A 5-HT1D receptor ligand with a chlorophenyl-piperazine group. Comparatively, the target compound’s 4-methoxyphenyl substitution may reduce off-target binding to adrenergic receptors .

Q & A

Q. What are the optimal synthetic routes for 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the piperazine core via nucleophilic substitution between 4-(4-methoxyphenyl)piperazine and an epoxide intermediate.
  • Step 2 : Ether linkage formation between the biphenyl-4-ol derivative and the propan-2-ol moiety under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Salt formation by treating the free base with hydrochloric acid to yield the dihydrochloride form.
    Critical parameters : Temperature (60–80°C for Step 1), solvent polarity (DMF for Step 2), and stoichiometric control of HCl for salt formation .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., biphenyl aromatic protons at δ 7.2–7.8 ppm, piperazine N–CH₂ signals at δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 469.4).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% via reverse-phase C18 column).
    Note : X-ray crystallography may resolve stereochemical ambiguities if chiral centers exist .

Q. How can researchers determine the solubility profile of this dihydrochloride salt?

  • Experimental protocol : Perform equilibrium solubility studies in buffers (pH 1–7.4) and polar solvents (water, ethanol).
  • Key factors : The dihydrochloride form enhances aqueous solubility compared to the free base. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits .

Advanced Research Questions

Q. How to design receptor binding assays to evaluate this compound’s affinity for serotonin or dopamine receptors?

  • Methodology :
    • Use radioligand displacement assays (e.g., [³H]Ketanserin for 5-HT₂A receptors).
    • Prepare brain homogenates or transfected cell membranes.
    • Calculate IC₅₀ values and compare to reference antagonists (e.g., risperidone).
  • Data interpretation : A >50% displacement at 1 µM suggests significant receptor interaction. Cross-validate with functional assays (e.g., cAMP modulation) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazine and biphenyl moieties?

  • SAR design :
    • Syntize analogs with substituted biphenyl groups (e.g., halogenation) to assess steric/electronic effects.
    • Modify the piperazine substituent (e.g., replace 4-methoxyphenyl with 3-chlorophenyl) to probe selectivity.
  • Analysis : Correlate logP values (lipophilicity) with in vitro potency. Use molecular docking to predict binding poses in receptor models .

Q. How to address stability issues under varying pH and temperature conditions?

  • Stability protocol :
    • Incubate the compound in buffers (pH 2–9) at 25°C and 40°C for 7 days.
    • Monitor degradation via HPLC and LC-MS (e.g., hydrolysis of the ether bond at acidic pH).
  • Mitigation : Lyophilization improves long-term storage stability. Avoid prolonged exposure to light due to the methoxyphenyl group’s photosensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.